ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound belongs to the class of tetrahydrobenzo[b]thiophene derivatives, characterized by a bicyclic core structure fused with a thiophene ring and a partially saturated cyclohexene system. The molecule features a 4-methoxyphenoxy-propanoyl side chain at the 2-position and a methyl group at the 6-position of the tetrahydrobenzothiophene scaffold. The ethyl ester at the 3-position enhances solubility in organic solvents, while the methoxy group on the phenoxy moiety likely modulates electronic properties and lipophilicity .
Properties
IUPAC Name |
ethyl 2-[2-(4-methoxyphenoxy)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-5-27-22(25)19-17-11-6-13(2)12-18(17)29-21(19)23-20(24)14(3)28-16-9-7-15(26-4)8-10-16/h7-10,13-14H,5-6,11-12H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKRSVDRNXTWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(C)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related tetrahydrobenzo[b]thiophene derivatives, highlighting key structural variations, physicochemical properties, and synthesis data:
Key Structural and Functional Differences:
Substituent Effects: The 4-methoxyphenoxy group in the target compound confers moderate polarity compared to the 4-chloro-2-methylphenoxy group in Compound 346720-81-8, which is more electronegative and lipophilic . The 6-methyl substituent in the target compound reduces steric hindrance compared to the 6-tert-pentyl group in Compound 139950-90-6, which may hinder intermolecular interactions .
Biological Relevance :
- Compounds with 4-hydroxyphenyl (e.g., Compound 6o) are prone to oxidative metabolism, whereas chlorinated derivatives (e.g., Compound 346720-81-8) exhibit greater metabolic stability .
Computational Data :
- Predicted XLogP3 values for the target compound (~5.8) align with chloro- and methoxy-substituted analogs, indicating suitability for hydrophobic environments like lipid membranes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using Petasis-type protocols. For example, coupling 4-methoxyphenol derivatives with a benzothiophene core under optimized conditions (e.g., HFIP solvent, 3 Å molecular sieves) achieves regioselective amidation. Reaction monitoring via TLC and purification via preparative chromatography (e.g., 60% acetonitrile washes) yields the target compound with ~62% efficiency . NMR (1H/13C) and HRMS-ESI are critical for verifying structural integrity .
Q. How can researchers validate the purity and structural identity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Analyze aromatic proton environments (δ4.7–δ2.4 for methoxy/alkyl groups) and carbonyl signals (δ170–175 ppm) to confirm substituent positions .
- HRMS-ESI : Match experimental m/z values (e.g., 385.1580) with theoretical calculations to validate molecular weight .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing using single-crystal diffraction data, as demonstrated for analogous tetrahydrobenzothiophene derivatives .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer : Prioritize antioxidant (e.g., DPPH radical scavenging) and anti-inflammatory (e.g., carrageenan-induced paw edema in rodents) assays. For structure-activity relationship (SAR) studies, compare derivatives with substituted phenylacrylamido groups, as seen in related thiophene-carboxylates .
Advanced Research Questions
Q. How can regioselectivity challenges during the acylation of the benzothiophene core be addressed?
- Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing substituents. For example, 4-methoxyphenoxy groups enhance nucleophilic attack at the C2 position of the benzothiophene ring. Control reaction kinetics using slow reagent addition and low temperatures (0–5°C) to minimize side products. DFT calculations can predict reactive sites by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamers) or crystallographic disorder.
- Variable-temperature NMR : Identify broadening/resolution of signals to confirm conformational flexibility .
- 2D NMR (COSY, NOESY) : Map through-space interactions to distinguish overlapping proton environments .
- Crystallographic refinement : Use programs like SHELXL to model disorder in electron density maps .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize derivatives with improved binding affinities (<-8 kcal/mol) .
- ADMET prediction : Use SwissADME to optimize logP (2–5) and polar surface area (<140 Ų) for bioavailability .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .
Q. What mechanistic insights can be gained from studying metabolic degradation pathways?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Focus on hydrolytic cleavage of ester groups and oxidation of the tetrahydrobenzothiophene ring .
- Isotope labeling : Track metabolic fate using 13C-labeled ethyl carboxylate groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
